3-Fluoro-4-(fluoromethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
The synthesis of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically include an organic solvent like acetonitrile and a base such as potassium carbonate. Industrial production methods may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Fluoro-4-(fluoromethyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols. Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon).
Scientific Research Applications
3-Fluoro-4-(fluoromethyl)piperidin-4-ol has various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of neurotransmitters and their interactions with biological receptors.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved may include modulation of receptor activity or inhibition of enzyme function, leading to the desired pharmacological effects .
Comparison with Similar Compounds
3-Fluoro-4-(fluoromethyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-Fluoropiperidine: Lacks the additional fluoromethyl group, resulting in different biological activity and properties.
3-Fluoropiperidine: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
4-(Fluoromethyl)piperidine: Contains the fluoromethyl group but lacks the fluorine atom at the 3-position, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its dual fluorination and hydroxylation, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H11F2NO |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-fluoro-4-(fluoromethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2 |
InChI Key |
GIRUODYPRXWZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1(CF)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.